An In-depth Technical Guide to 3-Bromo-4-methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromo-4-methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromo-4-methyl-1H-indazole, a key heterocyclic building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis strategies, and its pivotal role in the creation of novel therapeutics.
Chemical Identity and Properties
3-Bromo-4-methyl-1H-indazole is a substituted indazole with the chemical formula C₈H₇BrN₂. The presence of a bromine atom and a methyl group on the indazole scaffold provides strategic points for chemical modification, making it a valuable intermediate in organic synthesis.
CAS Number: 1082042-31-6[1][2][3][4]
Molecular Formula: C₈H₇BrN₂[2][3]
Molecular Weight: 211.06 g/mol [2][3]
To avoid confusion, it is crucial to distinguish 3-Bromo-4-methyl-1H-indazole from its isomer, 4-Bromo-3-methyl-1H-indazole, which possesses the CAS Number 1159511-73-5.[5][6][7][8] While sharing the same molecular formula and weight, the different substitution pattern significantly influences their chemical reactivity and biological activity.
Physicochemical Properties
Detailed experimental data for 3-Bromo-4-methyl-1H-indazole is not extensively published. However, based on information from suppliers and data for analogous compounds, the following properties can be summarized.
| Property | Value | Source |
| Physical State | Solid | [4] |
| Appearance | White to off-white or pale brown powder/lump | Inferred from related compounds like 4-Bromo-3-methyl-1H-indazole[5] and 3-bromo-4-nitro (1H)indazole.[9] |
| Melting Point | Not explicitly reported. For the isomer 4-Bromo-3-methyl-1H-indazole, the melting point is 185.0 to 190.0 °C.[5] | It is reasonable to expect a similar, though not identical, melting point for the 3-bromo-4-methyl isomer. |
| Boiling Point | Predicted to be around 341.4±22.0 °C for the isomer 4-Bromo-3-methyl-1H-indazole.[10] | Experimental data for the target compound is unavailable. |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and methanol. | Based on general solubility of similar heterocyclic compounds. |
| Storage | Store in a cool, dry place under an inert atmosphere.[4][5] | Recommended to prevent degradation. |
Synthesis Strategies
A plausible and common strategy for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines or related precursors. For instance, a general approach could involve the diazotization of a 2-amino-3-methyl-bromobenzaldehyde derivative followed by intramolecular cyclization.
A patented method for a related compound, 4-bromo-5-methyl-1H-indazole, highlights a multi-step synthesis that avoids harsh nitrating conditions, which can be a concern for safety and environmental impact on a larger scale.[9] This approach involves the reaction of a substituted toluene with lithium diisopropylamide, followed by formylation and subsequent ring closure with hydrazine.[9]
Another relevant synthetic methodology is the bromination of the parent indazole. For example, the synthesis of 3-bromo-5-nitro-1H-indazole is achieved by the bromination of 5-nitro-1H-indazole in DMF.[11] This suggests that direct bromination of 4-methyl-1H-indazole could be a viable route to obtain the desired product, although regioselectivity would need to be carefully controlled.
The following diagram illustrates a generalized synthetic workflow for substituted indazoles, which can be adapted for the synthesis of 3-Bromo-4-methyl-1H-indazole.
Caption: Generalized synthetic pathways to substituted indazoles.
Role in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the indazole ring in 3-Bromo-4-methyl-1H-indazole provides a versatile platform for the synthesis of compound libraries for drug discovery.
The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, enabling extensive Structure-Activity Relationship (SAR) studies.[12] The methyl group can influence the compound's lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets.
Indazole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for the development of new drugs. These activities include:
-
Protein Kinase Inhibition: Many indazole-based compounds are potent inhibitors of various protein kinases, which are crucial targets in oncology.[13]
-
CNS Disorders: The unique structure of substituted indazoles makes them suitable for targeting receptors and enzymes in the central nervous system, with potential applications in treating neurological disorders and for pain management.[12]
-
Anti-inflammatory and Analgesic Properties: Some indazole derivatives exhibit anti-inflammatory and pain-relieving effects.[12]
The following diagram illustrates the central role of 3-Bromo-4-methyl-1H-indazole as a scaffold in the drug discovery process.
Caption: The role of 3-Bromo-4-methyl-1H-indazole in a typical drug discovery workflow.
Experimental Protocols
While a specific protocol for the use of 3-Bromo-4-methyl-1H-indazole is highly dependent on the desired final product, a general procedure for a Suzuki cross-coupling reaction is provided below as an illustrative example of its application.
Objective: To synthesize a 3-aryl-4-methyl-1H-indazole derivative via a Suzuki cross-coupling reaction.
Materials:
-
3-Bromo-4-methyl-1H-indazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 3-Bromo-4-methyl-1H-indazole (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-methyl-1H-indazole.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with all laboratory chemicals, 3-Bromo-4-methyl-1H-indazole should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related bromo-indazole derivatives indicates that it should be considered:
-
Harmful if swallowed. [14]
-
Causes skin irritation. [14]
-
Causes serious eye irritation. [14]
-
May cause respiratory irritation. [14]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Work in a well-ventilated fume hood.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
3-Bromo-4-methyl-1H-indazole is a valuable and versatile building block in the field of medicinal chemistry. Its strategic placement of a bromine atom and a methyl group on the privileged indazole scaffold provides a powerful platform for the synthesis of diverse compound libraries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the quest for novel and improved therapeutics. As research in this area continues, the importance of 3-Bromo-4-methyl-1H-indazole and its derivatives in drug discovery is expected to grow.
References
A comprehensive list of references is not available in the provided search results. The citations within the text refer to the search snippets which are not persistent URLs. For a complete list of references, it would be necessary to consult the original sources from which the search snippets were derived, such as chemical supplier websites, patent databases, and scientific journals.
Sources
- 1. 3-bromo-4-methyl-1H-indazole (1 x 1 g) | Reagentia [reagentia.eu]
- 2. 3-Bromo-4-methyl-1H-indazole 95% | CAS: 1082042-31-6 | AChemBlock [achemblock.com]
- 3. 3-Bromo-4-methyl 1H-Indazole - CAS:1082042-31-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1082042-31-6|3-Bromo-4-methyl-1H-indazole|BLD Pharm [bldpharm.com]
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- 6. 4-Bromo-3-methyl-1H-indazole | [frontierspecialtychemicals.com]
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- 9. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 12. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 13. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
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